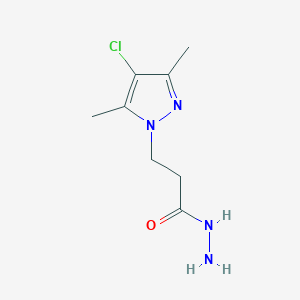

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide

Description

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide is an organic compound with the molecular formula C8H13ClN4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Properties

IUPAC Name |

3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN4O/c1-5-8(9)6(2)13(12-5)4-3-7(14)11-10/h3-4,10H2,1-2H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIASIAMHYKFNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC(=O)NN)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with propanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be scaled up by using larger reaction vessels and more efficient mixing and heating systems. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Chloro-3,5-dimethylpyrazol-1-yl)propan-1-amine

- 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine

Uniqueness

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to similar compounds.

Biological Activity

The compound 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide (CAS No. 956786-61-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This article synthesizes existing research on its biological properties, focusing on its antimicrobial, antifungal, and antitubercular activities.

- Molecular Formula : C₈H₁₄ClN₃

- Molecular Weight : 187.67 g/mol

- Purity : Typically above 95% in research contexts

- Storage Conditions : Should be kept in a dark place at temperatures between 2-8°C to maintain stability .

Antimicrobial Properties

Research indicates that compounds with the pyrazole scaffold exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have shown effectiveness against various Gram-positive and Gram-negative bacteria. Specific studies have reported:

- Minimum Inhibitory Concentrations (MIC) : Compounds similar to this compound demonstrated MIC values ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis .

Antifungal Activity

The compound has also been evaluated for antifungal properties:

- In vitro studies have shown that pyrazole derivatives can inhibit the growth of several fungal strains, including Candida species and pathogenic molds. The effectiveness of these compounds often correlates with structural modifications around the pyrazole ring, enhancing their bioactivity against fungal pathogens .

Antitubercular Activity

Recent investigations suggest that pyrazole-based compounds may serve as potential antitubercular agents. The compound's structural features allow it to interact with Mycobacterium tuberculosis effectively:

- In vitro testing has highlighted that certain pyrazole derivatives exhibit promising activity against Mycobacterium tuberculosis H37Rv, indicating a potential therapeutic application in treating tuberculosis .

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various pyrazole derivatives, including those structurally related to this compound. The findings indicated:

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Compound A | S. aureus | 31.2 |

| Compound B | E. faecalis | 62.5 |

| Compound C | C. albicans | 15.6 |

These results underscore the potential of pyrazole derivatives in combating resistant bacterial strains and fungal infections .

Study 2: Structure-Activity Relationship

Another research effort focused on the structure-activity relationship (SAR) of pyrazole derivatives, revealing that modifications at the 4-position significantly enhance biological activity against both bacteria and fungi:

| Modification | Activity Improvement |

|---|---|

| Chlorine Substitution | Increased potency against S. aureus |

| Methyl Groups | Enhanced antifungal activity |

This study emphasizes the importance of chemical structure in determining biological efficacy and suggests pathways for further optimization of pyrazole derivatives for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.